Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside used in the polymerase-mediated synthesis of RNA molecules . It is the most abundant natural modified RNA base and has been deemed the “fifth nucleoside” in RNA . Pseudouridine-5’-triphosphate is used to impart desirable mRNA characteristics such as increased nuclease stability, increased translation, or altered interaction of innate immune receptors with in vitro transcribed RNA .
Pseudo-UTP is a building block for the polymerase-mediated synthesis of RNA molecules . It is used in the enzymatic synthesis of RNA substituted with Pseudo-UTP, 5-Methyl-CTP, and ARCA . This substitution allows repeated transfection with in vitro transcribed mRNA over several weeks .
The molecular formula of Pseudouridine-5’-triphosphate is C9H15N2O15P3 . It has a molecular weight of 484.10 g/mole .
Pseudouridine-5’-triphosphate is used in the synthesis of RNA molecules, particularly messenger RNAs (mRNAs), which have widespread applications in therapeutic and diagnostic areas . The application of pseudouridine-containing modified mRNAs exhibits better nuclease stability, immunogenicity, and translational properties compared with uridine-containing unmodified mRNAs .
Pseudouridine-5'-triphosphate is a modified ribonucleotide that plays a significant role in the synthesis and function of ribonucleic acid molecules. It is recognized for its ability to enhance the stability and translational efficiency of messenger RNA, making it particularly valuable in therapeutic and research applications. Pseudouridine-5'-triphosphate is often referred to as one of the most abundant natural modifications found in various types of RNA, including transfer RNA and ribosomal RNA.
Pseudouridine-5'-triphosphate is derived from pseudouridine, which is a nucleoside formed by the modification of uridine. This compound is classified as a modified nucleoside-5'-O-triphosphate, which distinguishes it from standard nucleotides by the presence of an additional triphosphate group attached to the ribose sugar. The molecular formula for pseudouridine-5'-triphosphate is , and it has a molecular weight of approximately 484.10 g/mol .
The synthesis of pseudouridine-5'-triphosphate can be achieved through various methods, with a notable approach being the "one-pot, three-step" Ludwig synthetic strategy. This method involves:
Another method involves enzymatic synthesis from chemically synthesized pseudouridine 5'-phosphate, showcasing the versatility in production techniques for this compound .
The structure of pseudouridine-5'-triphosphate consists of a ribose sugar linked to a modified uracil base (pseudouridine) and three phosphate groups at the 5' position. The presence of the additional hydroxyl group at the 5-position of the uracil base differentiates it from standard uridine and contributes to its unique properties.
Key structural data includes:
Pseudouridine-5'-triphosphate participates in several biochemical reactions, primarily involving its incorporation into RNA during transcription processes. The modified nucleotide enhances the stability of RNA strands against nucleases, thereby increasing their longevity in biological systems.
When incorporated into messenger RNA, pseudouridine-5'-triphosphate alters interactions with innate immune receptors, reducing immunogenicity while improving translational efficiency. This modification allows for more effective expression of proteins when used in mRNA therapies .
The mechanism by which pseudouridine-5'-triphosphate exerts its effects primarily revolves around its incorporation into RNA during transcription by RNA polymerases. Once integrated into the RNA strand, it stabilizes the structure due to enhanced base stacking interactions, which are critical for proper folding and function.
Research has shown that mRNA containing pseudouridine exhibits reduced recognition by pattern recognition receptors (PRRs), leading to diminished activation of innate immune responses . This characteristic is particularly advantageous in therapeutic applications where repeated dosing is required without eliciting strong immune reactions.
Pseudouridine-5'-triphosphate exhibits several important physical and chemical properties:
Pseudouridine-5'-triphosphate has numerous applications across scientific research and therapeutic development:
Pseudouridine holds the distinction of being the first identified modified nucleoside in RNA, discovered in 1951 during chromatographic analysis of yeast tRNA hydrolysates [1] [4]. Initially termed the "fifth nucleoside" due to its unexpected chromatographic behavior, its chemical identity was definitively established as 5-ribosyluracil in 1957 [4]. This C5-glycoside structure distinguished it fundamentally from the N1-glycosidic linkage of uridine, marking a pivotal milestone in RNA biochemistry.
The significance of pseudouridine in RNA biology emerged gradually through decades of research:
Table 1: Key Historical Milestones in Pseudouridine Research
Year | Discovery | Significance |
---|---|---|
1951 | Identification as "fifth nucleoside" | First modified nucleoside discovered in RNA |
1957 | Structural characterization as 5-ribosyluracil | Revealed C-C glycosidic bond distinguishing Ψ from uridine |
1980s | Identification of pseudouridine synthases (Pus) | Established enzymatic basis for Ψ formation |
2000s | Development of efficient ΨTP synthesis methods | Enabled biochemical and therapeutic applications of pseudouridylated RNA |
ΨTP and uridine-5'-triphosphate (UTP) share identical molecular formulas (C₉H₁₅N₂O₁₅P₃) and mass (484.14 Da) but exhibit profound structural and functional differences arising from isomerization [4] [8]:
ΨTP: Possesses a carbon-carbon (C5-C1') glycosidic bond (Fig. 1B). This rearrangement positions the uracil ring differently relative to the ribose, creating a non-planar structure with enhanced conformational flexibility [4].
Hydrogen Bonding Capacity:
Base stacking is enhanced in Ψ due to altered electronic distribution, contributing to RNA helix stability [4] [8].
Physicochemical Consequences:
Table 2: Comparative Structural Properties of UTP and ΨTP
Property | UTP | ΨTP | Functional Consequence |
---|---|---|---|
Glycosidic bond | N1-C1' (labile under stress) | C5-C1' (chemically stable) | Enhanced nuclease resistance in Ψ-RNA |
N1 position | Basic nitrogen (acceptor) | Imine proton (donor) | Additional H-bonding; structural water capture |
Base stacking energy | Standard | Increased by ~0.5–1.5 kcal/mol | Stabilized RNA 2° structure |
Sugar pucker preference | Mixed C2'-endo/C3'-endo | Dominant C3'-endo | A-form helix stabilization |
Fig. 1: Structural Isomerism of Uridine and Pseudouridine
Uridine (U) Pseudouridine (Ψ) O O / \\ / \\ N1 C2 C5 C6 | \\ / | H C3---C4 N1---C4 \\ / \\ / \\ C5 O C2 O | | \\ / Ribose O Ribose-N3 (C5-C1' glycosidic bond)
Pseudouridine’s designation as the "fifth nucleoside" reflects its status as the most abundant modified nucleoside across RNA species, with critical roles in fine-tuning RNA function [1] [9] [10]:
mRNA: Transcriptome-wide mapping reveals Ψ in coding regions and untranslated regions, potentially influencing stability and translation [8] [10].
Biosynthetic Machinery:Ψ incorporation occurs via two evolutionarily conserved mechanisms:
Core components: Dyskerin (Cbf5 in yeast), Nop10, Gar1, and L7Ae/Nhp2 [4].
Functional Impacts:
Table 3: Pseudouridine Synthase Families and Substrates
Family | Representative Enzyme | Organism | RNA Targets | Key Modification Sites |
---|---|---|---|---|
TruA | TruA (Pus1) | E. coli, Humans | tRNA | Positions 38, 39, 40 in tRNA |
TruB | TruB (Pus4) | E. coli, Yeast | tRNA, rRNA | U55 in tRNA; U2604 in 23S rRNA |
RluA | RluA (Pus7) | E. coli | rRNA, tRNA | U32 in tRNA; U746 in 23S rRNA |
RsuA | RsuA | E. coli | rRNA | U516 in 16S rRNA |
TruD | TruD (Pus8) | E. coli | tRNA | U13, U22 in tRNA |
Pus10 | Pus10 | Archaea, Humans | tRNA, rRNA, snRNA | U55 in tRNA; snRNA positions |
The advent of ΨTP-based mRNA technology has revolutionized therapeutic applications, particularly in vaccine development. When ΨTP substitutes for UTP during IVT, the resulting pseudouridine-modified mRNAs exhibit:
Biochemical Mechanism: During transcription, T7 RNA polymerase incorporates ΨTP opposite template adenosines with sequence-dependent efficiency. Competition assays reveal ΨTP incorporation preference at 5′-positions (60% efficiency) but reduced efficiency at contiguous sites [6].
Concluding Remarks
Pseudouridine-5'-triphosphate bridges fundamental RNA biochemistry and cutting-edge therapeutic design. Its unique C-C glycosidic bond underpins enhanced RNA stability and functionality, while its enzymatic incorporation machinery exemplifies nature's precision in epitranscriptomic regulation. As both a biological modifier and a synthetic reagent, ΨTP continues to illuminate RNA structure-function relationships and enable clinical innovations like self-amplifying mRNA vaccines and protein-replacement therapies. Future research will likely refine our understanding of Ψ's roles in mRNA metabolism and expand ΨTP-based platforms for next-generation nucleic acid medicines.
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